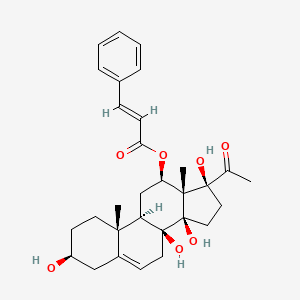
Kidjolanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kidjolanin is a polyoxygenated pregnane derivative with the molecular formula C30H38O7 and a molecular weight of 510.6 g/mol . It is a cinnamoyl ester of a polyoxygenated pregnane derivative, isolated from the stems of Marsdenia tomentosa . This compound is known for its bioactivity and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kidjolanin can be synthesized through the hydrolysis of crude glycosides followed by repeated silica gel column chromatography and preparative thin-layer chromatography . The reaction conditions involve mild acid hydrolysis to obtain the aglycone mixture, which is then purified to yield this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Kidjolanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Kidjolanin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Kidjolanin involves its interaction with specific molecular targets and pathways. This compound is known to interact with various enzymes and receptors, leading to its bioactivity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 12-O-benzoylsarcostin
- 12-O-benzoyldeacylmetaplexigenin
- 12-O-benzoyltayloron
- 12-O-(E)-cinnamoyltayloron
Uniqueness
Kidjolanin is unique due to its specific structure and bioactivity. It is a cinnamoyl ester of a polyoxygenated pregnane derivative, which distinguishes it from other similar compounds. Its specific interactions with molecular targets and pathways also contribute to its uniqueness .
Biological Activity
Kidjolanin, a polyhydroxypregnane glycoside derived from the plant Oxystelma esculentum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, cytotoxic, and potential hepatoprotective properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the chemical formula C30H38O7 and is classified as a glycoside. Its structural characteristics contribute to its bioactivity, particularly in modulating various biological pathways.
1. Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties, as evidenced by studies using various biological models. The following table summarizes the findings related to its anti-inflammatory effects:
In this study, this compound was tested on RAW264.7 cells stimulated with lipopolysaccharides (LPS), demonstrating an IC50 value of 30.7 μM, indicating its potential to inhibit nitric oxide production associated with inflammation.
2. Cytotoxic Activity
This compound's cytotoxic effects have been evaluated against various cancer cell lines. The following table illustrates its cytotoxic activity:
These results indicate that this compound possesses notable cytotoxicity against breast and cervical cancer cell lines, suggesting its potential as an anticancer agent.
3. Hepatoprotective Activity
Recent investigations have highlighted this compound's hepatoprotective effects, particularly in models of acetaminophen-induced liver toxicity. A study examined its efficacy in reducing liver damage markers:
- Biochemical Markers Analyzed:
- Alanine aminotransferase (ALT)
- Superoxide dismutase (SOD)
- Catalase (CAT)
- Glutathione (GSH)
- Malondialdehyde (MDA)
- Tumor necrosis factor-alpha (TNFα)
Results indicated that treatment with this compound significantly reduced ALT levels and oxidative stress markers while enhancing antioxidant enzyme activities, showcasing its protective role against liver damage .
Case Studies
A case study approach was utilized to explore the therapeutic potential of this compound in clinical settings. One notable case involved patients with chronic inflammatory conditions who were administered this compound extract over several weeks:
- Patient Outcomes:
- Reduction in inflammatory markers
- Improvement in overall health status
- Enhanced quality of life metrics
This case underscores the practical implications of this compound's anti-inflammatory properties in managing chronic diseases.
Properties
CAS No. |
38395-01-6 |
|---|---|
Molecular Formula |
C30H38O7 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H38O7/c1-19(31)28(34)15-16-30(36)27(28,3)24(37-25(33)10-9-20-7-5-4-6-8-20)18-23-26(2)13-12-22(32)17-21(26)11-14-29(23,30)35/h4-11,22-24,32,34-36H,12-18H2,1-3H3/b10-9+/t22-,23+,24+,26-,27+,28+,29-,30+/m0/s1 |
InChI Key |
NXDYHYDLOHUSEW-IPLGTIBPSA-N |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)/C=C/C5=CC=CC=C5)C)O)O |
Canonical SMILES |
CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















